molecular formula C19H14BrN3O2S B7477334 N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide

N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide

カタログ番号 B7477334
分子量: 428.3 g/mol
InChIキー: CSWGCRUBCCIWCV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide, also known as BMS-986165, is a small molecule drug that has been developed for the treatment of autoimmune diseases. It is a selective inhibitor of tyrosine kinase 2 (TYK2), which plays a key role in the signaling pathway of cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and interferon-alpha (IFN-α).

作用機序

N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide selectively inhibits TYK2, which is a member of the Janus kinase (JAK) family of tyrosine kinases. TYK2 is involved in the signaling pathway of several cytokines that play a key role in the pathogenesis of autoimmune diseases. By inhibiting TYK2, this compound blocks the downstream signaling of cytokines such as IL-12, IL-23, and IFN-α, which leads to the suppression of pro-inflammatory cytokine production and immune cell activation.
Biochemical and physiological effects:
This compound has been shown to effectively reduce the levels of pro-inflammatory cytokines such as IL-12, IL-23, and IFN-α in preclinical models of autoimmune diseases. This leads to a reduction in immune cell activation and inflammation, which are key drivers of autoimmune disease pathogenesis. In addition, this compound has demonstrated a favorable safety profile and pharmacokinetic properties in animal studies, suggesting that it may have a good therapeutic window in humans.

実験室実験の利点と制限

One of the advantages of N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide is its selectivity for TYK2, which reduces the potential for off-target effects. In addition, this compound has demonstrated a favorable safety profile and pharmacokinetic properties in animal studies, which suggests that it may have a good therapeutic window in humans. However, one of the limitations of this compound is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet fully understood.

将来の方向性

There are several potential future directions for the development of N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide. One possible direction is to test its efficacy in clinical trials for autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Another potential direction is to investigate its potential for combination therapy with other drugs that target different cytokines or signaling pathways involved in autoimmune disease pathogenesis. Finally, further studies may be needed to fully understand the mechanism of action and potential long-term effects of this compound in humans.

合成法

The synthesis of N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide involves several steps, starting from commercially available starting materials. The key intermediate is 4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-amine, which is obtained by reacting 4-bromoaniline with 2-bromoacetone and ammonium thiocyanate. This intermediate is then coupled with 2-cyanophenoxyacetic acid using a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) to give this compound.

科学的研究の応用

N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide has been extensively studied in preclinical models of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively suppress the production of pro-inflammatory cytokines and reduce the activation of immune cells such as T cells and macrophages. In addition, this compound has demonstrated a favorable safety profile and pharmacokinetic properties in animal studies.

特性

IUPAC Name

N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O2S/c1-12-18(13-6-8-15(20)9-7-13)23-19(26-12)22-17(24)11-25-16-5-3-2-4-14(16)10-21/h2-9H,11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWGCRUBCCIWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)COC2=CC=CC=C2C#N)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。